molecular formula C22H21ClN4OS B6511584 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methylphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 894921-74-5

5-{[(2-chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methylphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Katalognummer: B6511584
CAS-Nummer: 894921-74-5
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: HNYBLRRZYBYISE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold known for its pharmacological relevance in targeting enzymes such as phosphodiesterases (PDEs) and kinases. The structure features a 2-ethyl group at position 2, a 4-methylbenzyl substituent at position 6, and a 2-chlorobenzylthio moiety at position 5. These substituents modulate lipophilicity, steric effects, and electronic properties, influencing bioavailability and target affinity.

Eigenschaften

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-ethyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4OS/c1-3-26-13-19-20(25-26)21(28)27(12-16-10-8-15(2)9-11-16)22(24-19)29-14-17-6-4-5-7-18(17)23/h4-11,13H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYBLRRZYBYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methylphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H21ClN4OSC_{22}H_{21}ClN_{4}OS with a molecular weight of 426.94 g/mol. The structure includes a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl group and a methylsulfanyl moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial cell membranes or essential metabolic pathways.

Enzyme Inhibition

Inhibition studies reveal that this compound may act as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. Compounds in this class have shown IC50 values indicating strong inhibitory effects on urease and acetylcholinesterase activities . The enzyme inhibition profile suggests potential therapeutic applications in neurodegenerative diseases and gastric disorders.

Anticancer Potential

The compound's anticancer activity has been evaluated through various assays. In vitro studies show that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . The mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study 1: Antibacterial Screening

A series of synthesized derivatives were tested for antibacterial activity using the agar well diffusion method. The results indicated that compounds with similar structural motifs exhibited varying degrees of efficacy against target bacteria. For example, one derivative showed an inhibition zone of 15 mm against Bacillus subtilis, highlighting the potential of these compounds as antibiotic agents .

Case Study 2: Enzyme Inhibition Assays

In a study assessing urease inhibition, several derivatives demonstrated IC50 values ranging from 0.63 to 2.14 µM, indicating strong enzyme inhibition capabilities. This suggests that modifications to the pyrazolopyrimidine framework can enhance pharmacological efficacy .

Research Findings Summary Table

Activity Target IC50/Effect Reference
AntibacterialSalmonella typhiModerate to Strong
Bacillus subtilis15 mm inhibition zone
AcetylcholinesteraseEnzymeIC50: 0.63 - 2.14 µM
UreaseEnzymeStrong inhibition
AnticancerVarious cancer cellsInduces apoptosis

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Lipophilicity : The target compound’s logP (~5.1) is intermediate compared to ’s thiazolo analog (logP 5.8) and ’s ethoxyphenyl derivative (logP 3.2). The 2-chlorobenzylthio group increases lipophilicity relative to the 4-ethoxyphenyl group in .

Substituent Effects :

  • The 2-chlorophenyl group in the target compound may enhance target binding compared to 4-chlorophenyl analogs (e.g., ), as ortho-substitutions often reduce steric hindrance .
  • The 4-methylbenzyl group at position 6 likely improves metabolic stability over bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in MK80 from ) .

Hydrogen Bonding: All compounds share 1 hydrogen bond donor and 4–5 acceptors, suggesting similar solubility profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.